molecular formula C16H18O2 B13854380 Bisphenol B-13C12

Bisphenol B-13C12

Cat. No.: B13854380
M. Wt: 254.23 g/mol
InChI Key: HTVITOHKHWFJKO-MWDCNEGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bisphenol B-13C12 is a labeled form of Bisphenol B, an analogue of Bisphenol A. It is used primarily in scientific research to study metabolic pathways, environmental pollutants, and chemical identification. The compound is characterized by the incorporation of carbon-13 isotopes, which makes it useful in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol B-13C12 typically involves the incorporation of carbon-13 isotopes into the Bisphenol B structure. This can be achieved through various synthetic routes, including the reaction of carbon-13 labeled phenol with acetone under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bisphenol structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopically labeled reagents and to ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the carbon-13 labeling.

Chemical Reactions Analysis

Types of Reactions

Bisphenol B-13C12 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to its phenolic form.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenolic compounds.

    Substitution: Halogenated and nitrated bisphenol derivatives.

Scientific Research Applications

Bisphenol B-13C12 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of bisphenol compounds.

    Biology: Employed in metabolic studies to trace the pathways of bisphenol compounds in biological systems.

    Medicine: Investigated for its potential effects on human health, particularly in relation to endocrine disruption.

    Industry: Used in the development of new materials and as a standard for environmental pollutant analysis

Mechanism of Action

Bisphenol B-13C12 exerts its effects primarily through interaction with estrogen receptors. It acts as a partial agonist, binding to the receptors and activating certain pathways while inhibiting others. This interaction can lead to various biological effects, including alterations in gene expression and cellular function. The compound also affects other molecular targets, such as androgen receptors and various transcription factors, contributing to its diverse range of effects .

Comparison with Similar Compounds

Similar Compounds

  • Bisphenol A-13C12
  • Bisphenol S-13C12
  • Bisphenol Z-13C12

Uniqueness

Bisphenol B-13C12 is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. Compared to other bisphenol compounds, it offers distinct advantages in terms of sensitivity and specificity in analytical techniques. Its structure also provides unique insights into the behavior and effects of bisphenol compounds in various environments .

Properties

Molecular Formula

C16H18O2

Molecular Weight

254.23 g/mol

IUPAC Name

4-[2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)butan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol

InChI

InChI=1S/C16H18O2/c1-3-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,17-18H,3H2,1-2H3/i4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1

InChI Key

HTVITOHKHWFJKO-MWDCNEGOSA-N

Isomeric SMILES

CCC(C)([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

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